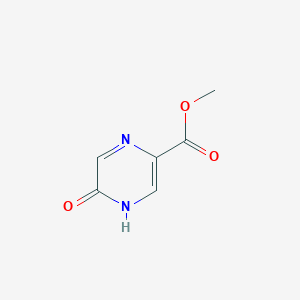

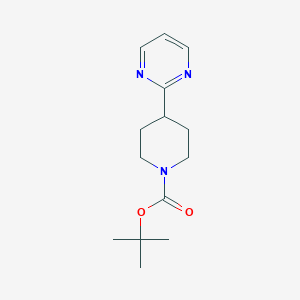

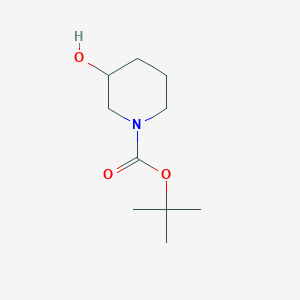

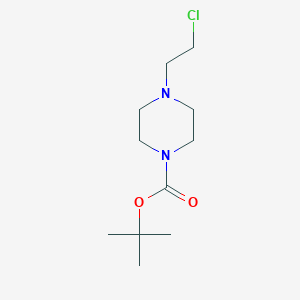

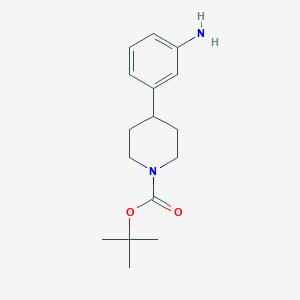

叔丁基4-(嘧啶-2-基)哌啶-1-羧酸酯

描述

The compound tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a chemical entity that appears to be a common structural motif in various research compounds. It is related to a family of piperidine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry, particularly as intermediates for the synthesis of nociceptin antagonists, antibacterial agents, and anticancer drugs .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, including condensation, reduction, isomerization, and halogenation reactions. For example, an asymmetric synthesis of a related compound utilized diastereoselective reduction and efficient isomerization under basic conditions to obtain the desired enantiomerically pure compound . Another synthesis involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . The synthesis methods have been optimized for large-scale operations and high yields, indicating their practicality for industrial applications .

Molecular Structure Analysis

X-ray diffraction studies have been extensively used to confirm the molecular structures of these compounds. The crystallographic data often reveal the presence of intermolecular interactions, such as hydrogen bonds and aromatic π-π stacking, which contribute to the stability of the crystal structure . The piperazine ring commonly adopts a chair conformation, and the dihedral angles between the rings in the molecules are indicative of their three-dimensional architecture .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions that are crucial for their transformation into biologically active compounds. These reactions include nucleophilic substitution, oxidation, and the formation of Schiff bases through coupling with aromatic aldehydes . The reactivity of these compounds is influenced by the substituents on the piperidine ring and the presence of electron-withdrawing or electron-donating groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized using spectroscopic techniques such as NMR, MS, and FT-IR. These studies provide insights into the electronic environment of the molecules, molecular electrostatic potential, and frontier molecular orbitals . The thermal behavior and stability of these compounds can also be analyzed using DFT calculations and thermal analysis methods .

科学研究应用

N-杂环的合成

手性磺酰胺,特别是叔丁基磺酰胺,已被广泛用作胺及其衍生物的立体选择性合成中的手性助剂。该方法提供了广泛获得各种结构多样的N-杂环,例如哌啶、吡咯烷和氮杂环丁烷,它们是众多天然产物和治疗相关化合物中的基本结构基序(R. Philip et al., 2020)。

凡德他尼的合成路线

治疗剂凡德他尼的合成涉及多个步骤,包括取代、脱保护、甲基化、硝化、还原、环化、氯化和取代。叔丁基4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯在这些合成路线中起着至关重要的作用,展示了其在开发具有更高产量和商业价值的药物中的重要性(W. Mi, 2015)。

吡喃并[2,3-d]嘧啶-2-酮/2,4-二酮的合成

吡喃嘧啶核心对于医药和制药应用至关重要,因为它具有广泛的合成效用和生物利用度。研究强调了杂化催化剂在合成取代吡喃嘧啶中的作用,突出了叔丁基4-(嘧啶-2-基)哌啶-1-羧酸酯在开发结构复杂且生物学上重要的分子中的重要性(Mehul P. Parmar et al., 2023)。

光电材料开发

喹唑啉和嘧啶,包括叔丁基4-(嘧啶-2-基)哌啶-1-羧酸酯,对于新型光电材料的创建至关重要。当这些化合物被纳入π-扩展共轭体系时,由于其电致发光特性,在电子器件、发光元件、光电转换元件和图像传感器中显示出巨大的应用潜力(G. Lipunova et al., 2018)。

安全和危害

There is no specific information available on the safety and hazards of “tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate”. However, related compounds have been classified for their hazards1617.

未来方向

The future directions for the study of “tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate” are not explicitly available. However, related compounds have been studied for their potential applications414.

Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on “tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate”. Further research and studies would be needed for a more comprehensive understanding.

属性

IUPAC Name |

tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNSIRJTXRMJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592839 | |

| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |

CAS RN |

182416-05-3 | |

| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)